Momfluorothrin

Overview

Description

Momfluorothrin is a synthetic pyrethroid insecticide that has been used in agriculture and public health since the mid-1980s. It is a broad-spectrum insecticide that is effective against many different species of insects, including mosquitoes, fleas, ticks, and other pests. This compound has a low toxicity to mammals and birds, making it an attractive choice for pest control. It is also relatively inexpensive, making it a popular choice for agricultural and public health applications.

Scientific Research Applications

Activation of the Constitutive Androstane Receptor (CAR) in Rats

Momfluorothrin, a nongenotoxic synthetic pyrethroid, has been studied for its effects in inducing hepatocellular tumors in rats through the activation of the constitutive androstane receptor (CAR). Research indicates that high dietary levels of this compound led to the formation of hepatocellular tumors in both male and female Wistar rats. This mode of action (MOA) is similar to that of phenobarbital, a prototypic rodent hepatocarcinogen, and other pyrethroids like metofluthrin, suggesting a CAR-mediated mechanism (Okuda et al., 2017).

Evaluation of Human Relevance of CAR-Mediated MOA

Further studies evaluated the relevance of this CAR-mediated MOA for human carcinogenic risk. It was observed that while this compound activated CAR in cultured human hepatocytes, it did not increase replicative DNA synthesis in these cells. This indicates a species-specific response, where human hepatocytes are refractory to the mitogenic effects of this compound, unlike rat hepatocytes. This difference suggests that the CAR-mediated MOA for this compound-induced rat liver tumor formation may not be relevant for humans (Okuda et al., 2017).

Metabolism in Lettuce

A study on the metabolism of this compound in lettuce revealed insights into the behavior of this compound in plant systems. It was found that this compound gradually volatilizes and penetrates into the plant, undergoing oxidative cleavage and subsequent metabolic transformations. These findings are essential for understanding the environmental behavior and safety of this compound when used as an insecticide in agriculture (Matsushima et al., 2021).

Hepatomegaly Induction in Rats

This compound administration in rats led to hepatomegaly, characterized by hypertrophy and increased replicative DNA synthesis. These effects were somewhat mitigated in CAR knockout rats, indicating the involvement of CAR in the induction of these changes. Understanding these effects is crucial for assessing the safety and environmental impact of this compound (Bachelet, 2020).

Mechanism of Action

Target of Action

Momfluorothrin is primarily targeted at various types of insects, including house flies and German cockroaches . It is an insecticide used for non-food and outdoor use .

Mode of Action

This compound is a pyrethroid insecticide that works by keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis . This results in a rapid knockdown effect on the targeted insects .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system of insects by affecting the sodium channels in their neuronal membranes .

Result of Action

The primary result of this compound’s action is the rapid knockdown of targeted insects. It exhibits excellent knockdown activity, which is approximately 20-fold higher against house flies and approximately 30-fold higher against German cockroaches than that of Tetramethrin in aerosol formulation . In addition to this extremely high knockdown activity, it has an excellent performance (freezing effect) that knocked-down insects are promptly immobilized .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of natural pyrethrins in sunlight and heat is insufficient

Safety and Hazards

When handling Momfluorothrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

Momfluorothrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It acts as an axonic poison, keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis . This interaction disrupts normal nerve function, resulting in the rapid immobilization of insects. The compound’s high efficacy is attributed to its ability to bind tightly to these sodium channels, preventing their closure and causing prolonged depolarization .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In insects, it primarily targets nerve cells, leading to hyperexcitation and eventual paralysis. This disruption in nerve function affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces the expression of CYP2B enzymes in the liver of treated animals, indicating its impact on gene expression and metabolic pathways . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to sodium channels in neuronal membranes. This binding prevents the channels from closing, leading to continuous sodium influx and prolonged depolarization of the nerve cells . The hyperexcitation caused by this mechanism results in paralysis and eventual death of the insect. Furthermore, this compound has been shown to induce the expression of specific genes, such as those encoding CYP2B enzymes, which play a role in its detoxification and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, maintaining its efficacy over extended periods . It undergoes degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term studies have shown that repeated exposure to this compound can result in adaptive responses in treated organisms, such as increased expression of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively immobilizes insects without causing significant adverse effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Studies have shown that the no observed adverse effect level (NOAEL) for this compound in rats is 500 ppm, while higher doses can lead to liver tumors and other toxic effects .

Metabolic Pathways

This compound is rapidly absorbed and extensively metabolized in treated organisms . It undergoes biotransformation primarily in the liver, where it is converted into various metabolites through the action of enzymes such as CYP2B. These metabolites are then excreted from the body, primarily through urine . The metabolic pathways involved in the detoxification of this compound play a crucial role in determining its overall toxicity and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is rapidly absorbed into the bloodstream and distributed to different tissues, including the liver, where it undergoes metabolism . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal membranes, where it exerts its toxic effects by binding to sodium channels . This localization is crucial for its mode of action, as it allows the compound to directly interfere with nerve function. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further enhancing its efficacy .

properties

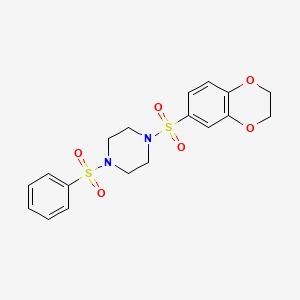

| { "Design of the Synthesis Pathway": "The synthesis of Momfluorothrin can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3,5,6-tetrafluorobenzyl alcohol", "3-phenoxybenzaldehyde", "methyl 3-(dimethylamino)acrylate", "sodium hydride", "palladium on carbon", "hydrogen gas", "acetic acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Conversion of 2,3,5,6-tetrafluorobenzyl alcohol to 2,3,5,6-tetrafluorobenzyl bromide using sodium bromide and sulfuric acid", "Step 2: Conversion of 2,3,5,6-tetrafluorobenzyl bromide to 2,3,5,6-tetrafluorobenzylamine using ammonia gas", "Step 3: Conversion of 3-phenoxybenzaldehyde to 3-phenoxybenzylidene malononitrile using malononitrile and ammonium acetate", "Step 4: Conversion of 2,3,5,6-tetrafluorobenzylamine and 3-phenoxybenzylidene malononitrile to 3-phenoxy-N-(2,3,5,6-tetrafluorobenzylidene)propan-1-amine using methyl 3-(dimethylamino)acrylate and palladium on carbon catalyst", "Step 5: Reduction of the double bond in 3-phenoxy-N-(2,3,5,6-tetrafluorobenzylidene)propan-1-amine using hydrogen gas and palladium on carbon catalyst", "Step 6: Conversion of the resulting amine to Momfluorothrin using acetic acid, sodium bicarbonate, and sodium chloride in water", "Step 7: Purification of Momfluorothrin using ethyl acetate and hexanes" ] } | |

CAS RN |

609346-29-4 |

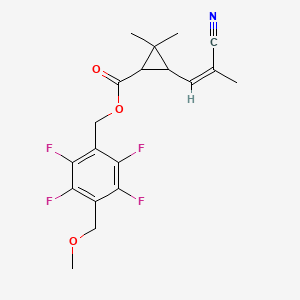

Molecular Formula |

C19H19F4NO3 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3 |

InChI Key |

DPJITPZADZSLBP-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

Other CAS RN |

1462343-40-3 |

synonyms |

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl(Z)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate momfluorothrin |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Momfluorothrin interact with its target and what are the downstream effects?

A1: this compound exerts its effects primarily by activating the constitutive androstane receptor (CAR) [, , ]. This activation triggers a cascade of downstream effects, most notably the induction of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP2B subfamily [, ]. This leads to increased liver weight, hepatocyte hypertrophy, and a surge in hepatocyte replicative DNA synthesis [, ]. These changes, especially the increased cell proliferation, contribute to the development of hepatocellular tumors in rats [, , ].

Q2: What is the relevance of this compound's mode of action for humans?

A2: While this compound activates CAR in both rat and human hepatocytes, a critical difference exists in the downstream effects. Although this compound induces CYP2B enzyme activity in both species, it only leads to increased replicative DNA synthesis in rat hepatocytes [, ]. Human hepatocytes appear to be resistant to this mitogenic effect [, ]. This species-specific difference suggests that the CAR-mediated mechanism of tumor formation observed in rats may not directly translate to humans, indicating a potentially lower carcinogenic risk for humans [, ].

Q3: What evidence supports the claim that this compound's tumorigenic effects are specifically mediated by CAR?

A3: Several lines of evidence point to CAR as the primary mediator of this compound-induced liver tumors in rats. First, this compound's effects on liver weight, CYP2B activity, and hepatocyte proliferation closely resemble those of phenobarbital, a known CAR activator []. Second, these effects are significantly diminished in CAR knockout rats, demonstrating the receptor's crucial role []. Finally, silencing CAR in cultured rat hepatocytes effectively blocks this compound-induced CYP2B expression []. This combined evidence strongly supports CAR activation as the key mechanism underlying this compound's effects on the liver.

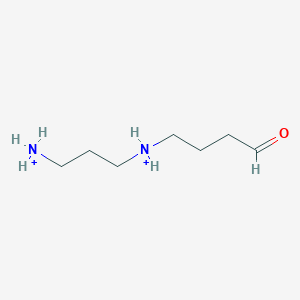

Q4: What are the implications of the metabolic pathway of this compound for its potential toxicity?

A4: this compound is primarily metabolized through oxidative cleavage of its propenyl double bond, resulting in aldehyde and carboxylic acid derivatives []. These metabolites are further processed via hydrolysis, glucose conjugation, and modifications with malonic acid or ribose []. Understanding the metabolic fate of this compound is crucial for assessing its potential for bioaccumulation and long-term toxicity. Further research on the specific enzymes involved in its metabolism and the potential for reactive metabolite formation could provide a more comprehensive picture of its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)